5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
The compound seems to be a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group and a 2-thia-5-azabicyclo[2.2.1]heptane group . The 2,3-dihydro-1,4-benzodioxine moiety is a type of benzodioxan, which is a group of isomeric chemical compounds with the molecular formula C8H8O2 .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzodioxine and azabicycloheptane groups. Benzodioxines have a cyclic structure with two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzodioxines can undergo various reactions, including asymmetric hydrogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, has a molecular weight of 180.16 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(15-7-10-6-9(15)8-19-10)11-2-1-3-12-13(11)18-5-4-17-12/h1-3,9-10H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCZZFURTHSWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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